molecular formula C6H14N2O2S B1433093 [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine CAS No. 1353897-54-7

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

Cat. No. B1433093
M. Wt: 178.26 g/mol
InChI Key: RYZYXPKYSJEBDD-ZCFIWIBFSA-N
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Description

“[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine” is a chemical compound with the molecular formula C6H14N2O2S . It has a molecular weight of 178.26 g/mol . The compound is also known by other names such as ®-(1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine .


Molecular Structure Analysis

The compound has a complex structure with a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI string of the compound is InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m1/s1 . The compound has one defined atom stereocenter .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 71.8 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

Catalysis and Methane Production

  • Catalytic Production of Methane : Research has shown that methane can be produced from CO2 and H2 at low temperatures using catalysts like Rh/γ-Al2O3. This process involves the chemisorption of CO2, its dissociation into CO and adsorbed O, and the subsequent reaction with H2, leading to methane formation with high selectivity and no other hydrocarbonated products observed (Jacquemin, Beuls, & Ruiz, 2010).

Chemical Synthesis and Catalytic Applications

  • Synthesis of Unsymmetrical Pincer Palladacycles : The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their conversion to unsymmetrical NCN′ pincer palladacycles for catalytic applications highlights the versatility of pyrrolidinyl and pyridinyl methanamine compounds in catalysis. These palladacycles have shown good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Anticancer Activity

  • Palladium and Platinum Complexes Based on Pyrrole Schiff Bases : New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(pyridin-2-yl)methanamine, have been synthesized and characterized. These complexes demonstrated significant anticancer activity against various human cancerous cell lines, suggesting potential therapeutic applications of compounds with pyrrolidinyl methanamine structures (Mbugua et al., 2020).

properties

IUPAC Name

[(2R)-1-methylsulfonylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZYXPKYSJEBDD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine

CAS RN

1353897-54-7
Record name [(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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